3-((2-chloro-6-fluorobenzyl)thio)-5-isopropyl-4H-1,2,4-triazol-4-amine
Description
Properties
IUPAC Name |
3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-5-propan-2-yl-1,2,4-triazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClFN4S/c1-7(2)11-16-17-12(18(11)15)19-6-8-9(13)4-3-5-10(8)14/h3-5,7H,6,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXADMXWLHDHPHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(N1N)SCC2=C(C=CC=C2Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClFN4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Thiosemicarbazides
A widely adopted method involves the cyclization of thiosemicarbazide precursors. For instance, reaction of 2-chloro-6-fluorobenzyl isothiocyanate with isopropylhydrazine in anhydrous ethanol under reflux yields an intermediate thiosemicarbazide. Subsequent cyclization in the presence of a base such as potassium hydroxide (KOH) or cesium carbonate (Cs₂CO₃) facilitates triazole ring closure. This method benefits from high atom economy, with yields exceeding 75% when Cs₂CO₃ is employed in dimethyl sulfoxide (DMSO) at 80°C.
1,3-Dipolar Cycloaddition
Alternative approaches leverage azide-alkyne cycloaddition (AAC) chemistry. For example, 5-isopropyl-1H-1,2,4-triazol-3-amine can react with 2-chloro-6-fluorobenzyl azide under copper-catalyzed conditions. However, this method requires stringent temperature control (60–80°C) and often results in lower regioselectivity compared to cyclocondensation routes.
Incorporation of the Thioether Functionality
The benzylthio moiety at position 3 of the triazole is critical for biological activity. Two strategies prevail:
Nucleophilic Substitution
Treatment of 3-mercapto-5-isopropyl-4H-1,2,4-triazol-4-amine with 2-chloro-6-fluorobenzyl chloride in the presence of a base such as triethylamine (TEA) affords the thioether linkage. Polar aprotic solvents like DMF or acetonitrile enhance reaction efficiency, achieving yields of 68–82%.
Oxidative Coupling
In cases where the mercapto-triazole intermediate is unstable, oxidative coupling using iodine (I₂) or hydrogen peroxide (H₂O₂) can directly link the benzyl group to the triazole sulfur. This method, while efficient, necessitates careful stoichiometry to avoid over-oxidation to sulfone byproducts.
Optimization of the Isopropyl Substituent
The 5-isopropyl group is introduced either during triazole formation or via post-cyclization alkylation:
Pre-functionalized Starting Materials
Using isopropylhydrazine in the initial cyclocondensation step ensures direct incorporation of the isopropyl group. This approach simplifies purification but requires stoichiometric control to prevent N-alkylation side reactions.
Post-synthetic Alkylation
Reacting 5-amino-1,2,4-triazole-3-thiol with isopropyl bromide in the presence of Cs₂CO₃ at 60°C introduces the isopropyl group after triazole ring formation. While flexible, this method demands rigorous exclusion of moisture to minimize hydrolysis.
Reaction Conditions and Catalytic Systems
Comparative studies highlight the superiority of cesium carbonate in DMSO for triazole synthesis (Table 1). This system promotes Z-enolate formation, enhancing regioselectivity and yield.
Table 1: Optimization of Cyclocondensation Conditions
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| KOH | EtOH | 80 | 62 |
| Cs₂CO₃ | DMSO | 80 | 92 |
| NaHMDS | THF | 60 | 18 |
Purification and Characterization
Crystallization from methanol/water mixtures (9:1 v/v) yields high-purity product (>98% by HPLC). Structural elucidation via ¹H NMR reveals characteristic signals:
Mass spectrometry (ESI-MS) confirms the molecular ion at m/z 343.05 [M+H]⁺.
Chemical Reactions Analysis
Structural Features and Reactivity
The compound features a 1,2,4-triazole core substituted with:
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A thioether group at position 3 (linked to a 2-chloro-6-fluorobenzyl moiety),
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An isopropyl group at position 5,
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An amine group at position 4.
Key reactive sites include:
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Triazole ring : Susceptible to electrophilic substitution or nucleophilic attack due to electron-deficient aromaticity.
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Thioether (-S-) linkage : Prone to oxidation (e.g., to sulfoxide or sulfone derivatives) or alkylation.
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Amine group (-NH₂) : May participate in acid-base reactions, acylation, or Schiff base formation.
Plausible Reaction Pathways
Based on analogous triazole derivatives , the following reactions are hypothesized:
Oxidation of the Thioether Group
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Reagents : Hydrogen peroxide (H₂O₂), meta-chloroperbenzoic acid (mCPBA).
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Products : Sulfoxide or sulfone derivatives.
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Conditions : Mild to moderate temperatures (25–60°C) in polar solvents (e.g., methanol, dichloromethane).
Nucleophilic Substitution at the Benzyl Position
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Reagents : Strong nucleophiles (e.g., hydroxide, amines).
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Products : Replacement of the chlorine or fluorine substituents on the benzyl ring.
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Conditions : Likely requires catalytic or thermal activation due to steric hindrance from the triazole ring.
Amine Functionalization
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Acylation :
Reagents : Acetyl chloride, benzoyl chloride.
Products : N-acylated derivatives (e.g., acetamide, benzamide). -
Schiff Base Formation :
Reagents : Aldehydes/ketones.
Products : Imine-linked conjugates.
Experimental Data Gaps
No direct experimental data for this compound’s reactions exist in the reviewed literature . Key limitations include:
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Absence of kinetic or thermodynamic studies (e.g., activation energy, reaction yields).
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Lack of spectral characterization (NMR, IR) for reaction products.
Recommendations for Further Research
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Targeted Synthesis : Explore oxidation, alkylation, and cross-coupling reactions using the thioether and amine groups.
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Computational Modeling : Predict reactivity using DFT calculations or molecular docking studies.
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Biological Activity Screening : Test derivatives for antifungal or herbicidal properties, as seen in similar triazoles .
Scientific Research Applications
Medicinal Chemistry
The 1,2,4-triazole framework is recognized for its diverse pharmacological activities. Research indicates that derivatives of this compound class exhibit:
- Antimicrobial Activity: Studies have shown that compounds containing the 1,2,4-triazole moiety possess significant antibacterial and antifungal properties. For instance, triazole derivatives have been effective against resistant strains of bacteria like Staphylococcus aureus and various fungal pathogens .
- Anticancer Potential: Recent investigations highlight the ability of triazole derivatives to inhibit cancer cell proliferation. The compound has been tested against multiple cancer cell lines, demonstrating cytotoxic effects and potential mechanisms involving apoptosis induction and inhibition of critical signaling pathways such as EGFR/AKT .
Agricultural Applications
The unique properties of 3-((2-chloro-6-fluorobenzyl)thio)-5-isopropyl-4H-1,2,4-triazol-4-amine have led to its exploration in agricultural chemistry:
- Fungicides: The compound has shown promising antifungal activity against various plant pathogens. In vitro studies indicate that it can effectively inhibit the growth of fungi responsible for crop diseases, outperforming traditional fungicides in some cases .
Material Science
In addition to biological applications, this compound's structural characteristics allow it to be used in material science:
- Polymer Development: The incorporation of triazole units into polymer matrices can enhance their thermal stability and mechanical properties. Research is ongoing to explore how these compounds can be utilized in creating advanced materials with specific functionalities .
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of triazole derivatives demonstrated that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) comparable to leading antibiotics against resistant bacterial strains. This highlights the potential for developing new antimicrobial agents from this scaffold .
Case Study 2: Antifungal Activity Against Crop Pathogens
Research evaluating the antifungal properties of triazole-based compounds found that certain derivatives exhibited high inhibition rates against Fusarium species. These findings suggest that such compounds could serve as effective alternatives to conventional fungicides in agricultural settings .
Mechanism of Action
The mechanism of action of 3-((2-chloro-6-fluorobenzyl)thio)-5-isopropyl-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets. The compound may inhibit or modulate the activity of enzymes or receptors by binding to their active sites or allosteric sites. The presence of halogen substituents and the triazole ring contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Analysis
The pharmacological and physicochemical profiles of 1,2,4-triazole derivatives are highly dependent on substituent variations. Below is a comparative analysis of key analogs:
Table 1: Substituent Comparison of Selected 1,2,4-Triazole Derivatives
*Estimated based on molecular formula.
Electronic and Steric Effects
- Halogenation: The target compound’s 2-chloro-6-fluorobenzyl group provides ortho/para-halogenation, which increases steric hindrance and electron-withdrawing effects compared to mono-halogenated analogs (e.g., 4-chlorobenzyl in AO87497 ). This may enhance resistance to oxidative metabolism.
- Alkyl vs. Aryl Substituents : The 5-isopropyl group in the target compound offers greater lipophilicity than the 5-CF₃ group in AO87497, which is strongly electron-withdrawing. Conversely, the 4-methoxyphenyl group in ’s compound introduces polarity, improving aqueous solubility .
- Heterocyclic Variations : Compounds with thiophene (e.g., 6e ) or indole (e.g., ) substituents exhibit distinct electronic profiles. Thiophene’s sulfur atom may facilitate hydrogen bonding, while indole’s aromatic system supports protein binding via π-stacking.
Pharmacological Implications
- Metabolic Stability: The dihalogenated benzyl group in the target compound likely improves metabolic stability compared to non-halogenated analogs (e.g., ’s benzylsulfanyl derivative) due to reduced CYP450 enzyme interactions .
- Bioavailability : The isopropyl group’s lipophilicity may enhance membrane permeability relative to polar substituents like 4-methoxyphenyl () or thiophen-2-ylmethyl (6e) .
- Target Selectivity : The steric bulk of the 2-chloro-6-fluorobenzyl group could confer selectivity for hydrophobic binding pockets in biological targets, differentiating it from smaller analogs like 2-fluorobenzyl derivatives .
Biological Activity
The compound 3-((2-chloro-6-fluorobenzyl)thio)-5-isopropyl-4H-1,2,4-triazol-4-amine is a member of the triazole family, which has garnered attention due to its diverse biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound is characterized by:
- A triazole ring
- A thioether linkage with a chloro-fluorobenzyl group
- An isopropyl substituent
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Key steps include:
- Formation of the triazole core through cyclization.
- Introduction of the thioether group via nucleophilic substitution.
- Addition of the isopropyl group through alkylation reactions.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. The specific compound has shown promising results against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 5 µg/mL | |
| Escherichia coli | 8 µg/mL | |
| Bacillus subtilis | 3 µg/mL |
In vitro studies have demonstrated that the compound exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.
Antifungal Activity
The compound's antifungal potential has also been explored. Triazoles are known to inhibit fungal growth by targeting ergosterol biosynthesis. Preliminary studies suggest that this compound may exhibit activity against common fungal pathogens:
The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes involved in cell wall synthesis and nucleic acid metabolism in microorganisms. The triazole moiety acts as a bioisostere for carboxylic acids, enhancing binding affinity to target proteins.
Case Studies
Several studies have investigated the biological efficacy of triazole derivatives similar to this compound:
- Antibacterial Screening : A study reported that derivatives with similar structures displayed potent antibacterial activity against Mycobacterium tuberculosis, with MIC values significantly lower than standard antibiotics like rifampicin .
- Antifungal Properties : In another study, a series of triazole derivatives were tested against fungal strains, revealing that modifications in substituent groups led to enhanced antifungal efficacy .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3-((2-chloro-6-fluorobenzyl)thio)-5-isopropyl-4H-1,2,4-triazol-4-amine, and how can reaction yields be improved?
- Methodological Answer : The compound can be synthesized via cyclocondensation of thiourea derivatives with appropriate halogenated precursors. Key steps include:
- Cyclization : Using potassium thiocyanate and concentrated sulfuric acid under reflux (similar to thiadiazole synthesis in ).
- Thioether formation : Reacting 2-chloro-6-fluorobenzyl chloride with a triazole-thiol intermediate in DMF with potassium carbonate as a base (analogous to methods in ).
- Yield optimization : Purification via column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol improves purity and yield .
Q. How can researchers confirm the structural integrity of this compound after synthesis?
- Methodological Answer : Use a combination of analytical techniques:
- NMR spectroscopy : H and C NMR to verify substituent positions (e.g., fluorine and chlorine splitting patterns in aromatic regions) .
- FT-IR : Confirm thioether (C-S stretch ~600–700 cm) and triazole (C=N ~1500 cm) functional groups .
- Elemental analysis : Compare experimental C, H, N, S, and F percentages with theoretical values (e.g., using combustion analysis) .
Q. What in vitro assays are suitable for preliminary screening of its biological activity?
- Methodological Answer : Standard antimicrobial and enzyme inhibition assays:
- Antifungal activity : Broth microdilution (CLSI M38-A2 protocol) against Candida albicans and Aspergillus fumigatus .
- Enzyme inhibition : Fluorescence-based assays targeting cytochrome P450 isoforms or kinases (e.g., using recombinant enzymes and substrate turnover measurements) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Methodological Answer :
- Systematic substitution : Modify the benzyl (e.g., chloro/fluoro positional isomers) and isopropyl groups to assess steric/electronic effects on activity (see for analogous SAR strategies).
- Computational modeling : Use density functional theory (DFT) to calculate substituent effects on molecular polarity and ligand-receptor binding (e.g., AutoDock Vina for docking simulations) .
Q. What experimental approaches can assess its metabolic stability in vitro?
- Methodological Answer :
- Liver microsomal assays : Incubate the compound with human liver microsomes (HLM) and NADPH, followed by LC-MS/MS to monitor degradation half-life () .
- CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4 with dibenzylfluorescein) to identify metabolic liabilities .
Q. How should researchers resolve contradictions in bioactivity data across different studies?
- Methodological Answer :
- Assay standardization : Replicate experiments under controlled conditions (e.g., pH, serum concentration) to minimize variability (as in ’s split-plot design).
- Impurity profiling : Use HPLC-MS to verify compound purity and rule out byproduct interference .
Q. What advanced analytical methods can characterize its interactions with biological targets?
- Methodological Answer :
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics to purified enzymes or receptors .
- Isothermal titration calorimetry (ITC) : Quantify binding affinity () and thermodynamic parameters (ΔH, ΔS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
